![molecular formula C20H25N5O2 B3004709 9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-46-0](/img/structure/B3004709.png)
9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Antiviral Activity Analysis
The study of antiviral efficacy in purine nucleosides led to the synthesis of several 9-beta-D-ribofuranosylpurine-6-carboxamides. The synthesis process involved glycosylation of a purine derivative with protected ribofuranose in the presence of a Lewis acid, followed by deprotection to yield 9-beta-D-ribofuranosyl-6-iodopurine. Further modifications produced compounds such as 8-carbamoylguanosine through homolytic acylation. These synthesized compounds were tested against various RNA and DNA viruses in cell culture, with some showing significant in vitro antiviral activity at non-toxic dosage levels. One particular compound, 9-beta-D-ribofuranosylpurine-6-carboxamide, demonstrated a 55% survival rate in Rift Valley fever virus-infected mice, compared to a 30% survival rate in control subjects .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, particularly the 9-beta-D-ribofuranosylpurine-6-carboxamides, is crucial for their antiviral activity. The presence of the ribofuranosyl moiety and the carboxamide group at the 6-position of the purine ring are key structural elements. These features enable the compounds to interact with viral enzymes or replication machinery, thereby inhibiting the virus's ability to proliferate. The study does not provide detailed molecular structure analysis, but the antiviral activity suggests that the synthesized structures are biologically active and can potentially serve as lead compounds for further drug development .
Chemical Reactions Analysis
The synthesis of the purine nucleosides involved several chemical reactions, including glycosylation, deprotection, and homolytic acylation. Glycosylation was used to attach the ribofuranose sugar to the purine base, while deprotection steps were necessary to remove protective groups and yield the final nucleoside compounds. Homolytic acylation was employed to introduce a carbamoyl group, resulting in compounds like 8-carbamoylguanosine. These reactions are essential for creating the desired purine nucleoside analogs with potential antiviral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized purine nucleosides are not extensively detailed in the provided data. However, the solubility of the compounds in cell culture media and their stability at non-toxic dosages are implied by the successful in vitro antiviral activity tests. The compounds' efficacy in cell culture and in vivo suggests that they possess the necessary stability and bioavailability for antiviral action. The study indicates that the synthesized compounds are promising candidates for further investigation and optimization as antiviral agents .
Synthesis and Characterization of Aromatic Polyamides
While the second paper does not directly relate to the compound of interest, it details the synthesis of a new bis(ether-carboxylic acid) and the subsequent preparation of aromatic polyamides. These polyamides exhibit high solubility in organic solvents, can form transparent and flexible films, and have high thermal stability. Although this study does not contribute to the analysis of "9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide," it provides insight into the synthesis and characterization of complex organic molecules, which could be relevant for the broader field of synthetic organic chemistry .
Orientations Futures
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)14-10-9-12(2)13(3)11-14/h9-11H,4-8H2,1-3H3,(H2,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFBXNZOKLERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.